N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
CAS No.: 903255-78-7
Cat. No.: VC4367430
Molecular Formula: C19H30FN5O2
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903255-78-7 |
|---|---|
| Molecular Formula | C19H30FN5O2 |
| Molecular Weight | 379.48 |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C19H30FN5O2/c1-23(2)9-8-21-18(26)19(27)22-14-17(15-4-6-16(20)7-5-15)25-12-10-24(3)11-13-25/h4-7,17H,8-14H2,1-3H3,(H,21,26)(H,22,27) |
| Standard InChI Key | YGRQZCGELGOPCQ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)F |
Introduction
Synthesis
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions:
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Preparation of the Fluorophenyl Intermediate:
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The fluorophenyl moiety is introduced via electrophilic aromatic substitution or coupling reactions using 4-fluorobenzene derivatives.
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Formation of the Piperazine Component:
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The methylpiperazine group can be synthesized or purchased as a precursor.
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It is then linked to the fluorophenyl intermediate through alkylation or reductive amination.
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Oxalamide Formation:
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The oxalamide core is introduced by reacting the secondary amine with oxalyl chloride or a similar reagent under controlled conditions.
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Final Assembly:
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The dimethylaminoethyl group is attached via nucleophilic substitution or amidation reactions.
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Table 2: General Synthetic Steps
| Step | Reagents/Conditions |
|---|---|
| Fluorophenyl Intermediate | 4-Fluorobenzene, catalyst (e.g., AlCl3) |
| Piperazine Derivative | Methylpiperazine, alkyl halides |
| Oxalamide Formation | Oxalyl chloride, base (e.g., triethylamine) |
Potential Applications
This compound's structural features suggest potential applications in the following areas:
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Pharmaceutical Development:
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The combination of fluorophenyl and piperazine moieties is common in drug discovery for central nervous system (CNS) agents, antipsychotics, or antidepressants.
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The oxalamide group may enhance binding specificity to certain receptors or enzymes.
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Biological Activity Screening:
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Compounds with similar structures have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.
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Drug-Like Properties:
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The presence of a fluorine atom improves metabolic stability and bioavailability.
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Piperazine derivatives are known for their favorable pharmacokinetics.
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Table 3: Similar Compounds and Their Activities
| Compound Name | Reported Activity |
|---|---|
| (E)-N-(4-Methoxyphenyl)-acetamide | Antimicrobial |
| (2E)-3-(Dimethylamino)-1-propenone | Precursor for heterocyclic drugs |
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